molecular formula C10H15NO3 B195012 Metanephrine CAS No. 5001-33-2

Metanephrine

Cat. No. B195012
Key on ui cas rn: 5001-33-2
M. Wt: 197.23 g/mol
InChI Key: JWJCTZKFYGDABJ-UHFFFAOYSA-N
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Patent
US08815857B2

Procedure details

A solution of I-109 (1.3 mmol, 0.70 g) in dioxane (14 mL) is added to three Endeavor reactors. [1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane adduct (0.07 mmol, 0.05 g), triethylamine (2.6 mmol, 0.36 mL) and water (0.15 mL) are added to each reactor. The reaction mixture is stirred at 100° C. under CO atmosphere at 100 psi for 15 h to yield I-145 (0.47 g, 72%). I-145 (0.1 mmol, 0.05 g) and pyrrolidine (0.25 mmol, 0.020 mL) in DMF (2 mL) is treated with TBTU (0.05 g, 0.16 mmol) followed by Hunig's base (0.20 mL, 1.15 mmol) and the mixture is stirred at 40° C. for 2 h. Water (10 mL) is added and the organics are extracted with DCM (2×5 mL). Organics are combined and concentrated to give I-146 that is dissolved in THF (1 mL), methanol (1 mL) and aqueous 5M NaOH (0.25 mL) and heated at 60° C. for 5 min and then stirred at ambient temperature for 5 min. The mixture is concentrated and diluted with DCM, then acidified to pH=5-6 with 1N HCl. The mixture is concentrated in vacuo and purified by HPLC to give the title compound (0.010 g, 57%).
[Compound]
Name
[1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.N1[CH2:12][CH2:11][CH2:10][CH2:9]1.CN(C([O:20]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C.[O:44]1[CH2:49][CH2:48][O:47][CH2:46]C1>CN(C=O)C.O>[CH3:6][NH:3][CH2:4][CH:5]([OH:20])[C:10]1[CH:11]=[CH:12][C:49]([OH:44])=[C:48]([O:47][CH3:46])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
[1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.02 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.05 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 100° C. under CO atmosphere at 100 psi for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield I-145 (0.47 g, 72%)
STIRRING
Type
STIRRING
Details
the mixture is stirred at 40° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the organics are extracted with DCM (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CNCC(C1=CC(=C(C=C1)O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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